1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea, commonly known as EMTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biological research. EMTU is a urea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mécanisme D'action
EMTU selectively inhibits the adenosine A2A receptor, which is a G protein-coupled receptor that is involved in the regulation of dopamine release in the brain. EMTU binds to the A2A receptor with high affinity, leading to a decrease in dopamine release. This mechanism of action has been shown to be effective in the treatment of Parkinson's disease, as well as in the regulation of glucose metabolism.
Biochemical and Physiological Effects
EMTU has been shown to have various biochemical and physiological effects, including the regulation of dopamine release in the brain, the regulation of glucose metabolism, and the treatment of cancer and inflammation. EMTU has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EMTU has several advantages in lab experiments, including its high purity and yield, as well as its selective inhibition of the adenosine A2A receptor. However, EMTU also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
Future research on EMTU should focus on its potential applications in the treatment of Parkinson's disease, as well as its role in the regulation of glucose metabolism and the treatment of cancer and inflammation. Further research is also needed to fully understand the mechanism of action of EMTU and its potential side effects, as well as to develop new synthesis methods for EMTU that are more efficient and cost-effective.
Méthodes De Synthèse
EMTU can be synthesized using various methods, including the reaction of N-ethyl-N-methyl-2-nitroaniline with 4-(1H-tetrazol-1-yl)phenyl isocyanate, followed by reduction of the nitro group with zinc and ammonium chloride. Another method involves the reaction of N-ethyl-N-methyl-2-nitroaniline with 4-(1H-tetrazol-1-yl)phenyl isocyanate in the presence of sodium methoxide. Both methods have been used to synthesize EMTU with high yields and purity.
Applications De Recherche Scientifique
EMTU has been used in various scientific research applications, including the study of the role of the adenosine A2A receptor in Parkinson's disease. EMTU has been shown to selectively inhibit the A2A receptor, which is involved in the regulation of dopamine release in the brain. EMTU has also been used in the study of the role of the A2A receptor in the regulation of glucose metabolism, as well as in the treatment of cancer and inflammation.
Propriétés
IUPAC Name |
1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-25(18-7-5-4-6-15(18)2)13-12-20-19(27)22-16-8-10-17(11-9-16)26-14-21-23-24-26/h4-11,14H,3,12-13H2,1-2H3,(H2,20,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUVBINQYLWYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)NC1=CC=C(C=C1)N2C=NN=N2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.